molecular formula C16H15N3O2 B2935066 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea CAS No. 941987-66-2

1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2935066
CAS No.: 941987-66-2
M. Wt: 281.315
InChI Key: LIYUBRGFVYCPCH-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound features an indole moiety and a methoxyphenyl group connected through a urea linkage. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 4-methoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole. The reaction is carried out under mild conditions, often in an organic solvent like dichloromethane, at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenylurea derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-3-phenylurea: Lacks the methoxy group, which may result in different biological activities.

    1-(1H-indol-3-yl)-3-(4-hydroxyphenyl)urea: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    1-(1H-indol-3-yl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom can significantly change the compound’s chemical properties and biological activities.

Uniqueness

1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the indole and methoxyphenyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications. The methoxy group can influence the compound’s solubility, stability, and ability to interact with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)18-16(20)19-15-10-17-14-5-3-2-4-13(14)15/h2-10,17H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYUBRGFVYCPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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